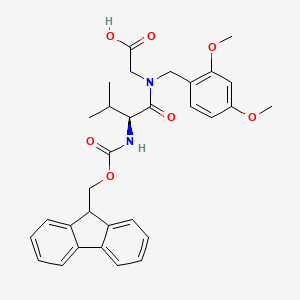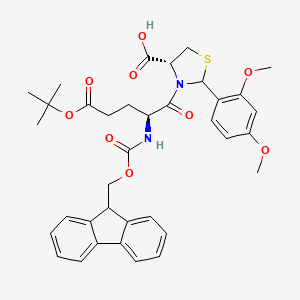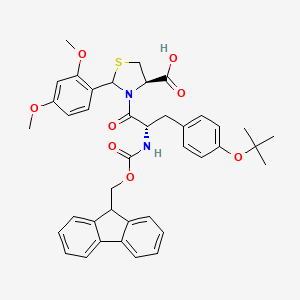
Benzyl perfluoroisopropyl sulfide
Overview
Description
Benzyl perfluoroisopropyl sulfide is a chemical compound with the molecular formula C10H7F7S. . It is characterized by the presence of a benzyl group attached to a perfluoroisopropyl sulfide moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl perfluoroisopropyl sulfide typically involves the reaction of benzyl halides with perfluoroisopropyl thiols or their derivatives. One common method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate (PTA) and Oxone® under green conditions without using any metal catalyst . This method is highly compatible with a variety of functional groups and delivers good yields of the desired sulfide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzyl perfluoroisopropyl sulfide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfide group can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species.
Common Reagents and Conditions:
Substitution: Benzyl Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or Oxone® are used for oxidation reactions.
Reduction: Reducing agents like zinc amalgam or sodium sulfide are employed for reduction reactions.
Major Products:
Substitution: Formation of various benzyl derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced sulfur compounds.
Scientific Research Applications
Benzyl perfluoroisopropyl sulfide has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of fluorescent probes for imaging.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as hydrophobic coatings and lubricants.
Mechanism of Action
The mechanism of action of benzyl perfluoroisopropyl sulfide involves its interaction with molecular targets through its sulfide group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The perfluoroisopropyl group enhances the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Benzyl sulfide: Lacks the perfluoroisopropyl group, resulting in different chemical properties and reactivity.
Perfluoroisopropyl sulfide: Lacks the benzyl group, leading to different applications and interactions.
Uniqueness: Benzyl perfluoroisopropyl sulfide is unique due to the combination of the benzyl and perfluoroisopropyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropan-2-ylsulfanylmethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F7S/c11-8(9(12,13)14,10(15,16)17)18-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATADJGHBRXPUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)








